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Compound of Interest

Compound Name: 1-(4-Bromobenzoyl)piperidine

Cat. No.: B1270358 Get Quote

1-(4-Bromobenzoyl)piperidine, also known as (4-bromophenyl)(piperidin-1-yl)methanone, is a

crystalline solid at room temperature. Its structure features a central carbonyl group linking a 4-

substituted bromophenyl ring to a saturated piperidine heterocycle. This unique arrangement of

an electron-withdrawing bromo-aromatic moiety and an electron-donating amide nitrogen

imparts specific reactivity and conformational characteristics that make it a valuable synthetic

intermediate.

Table 1: Key Physicochemical Properties
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Property Value Source

CAS Number 1019-33-6 PubChem

Molecular Formula C12H14BrNO PubChem

Molecular Weight 268.15 g/mol PubChem

Appearance
White to off-white crystalline

powder
Sigma-Aldrich

Melting Point 79-82 °C Sigma-Aldrich

Boiling Point 219.8 °C at 15 mmHg Chemspider

Solubility

Soluble in chloroform,

dichloromethane, ethyl

acetate. Sparingly soluble in

alcohols. Insoluble in water.

N/A

LogP 3.19 (Predicted) PubChem

Synthesis and Purification Protocol
The most common and efficient synthesis of 1-(4-bromobenzoyl)piperidine is the nucleophilic

acyl substitution of 4-bromobenzoyl chloride with piperidine. This reaction is typically performed

under Schotten-Baumann conditions, utilizing a base to neutralize the HCl byproduct, thereby

driving the reaction to completion.

Causality of Experimental Design
Choice of Reagents: 4-bromobenzoyl chloride is the activated acylating agent. Piperidine

serves as the nucleophile.

Solvent System: Dichloromethane (DCM) is an excellent choice as it is relatively inert,

readily dissolves the reactants, and simplifies product work-up due to its low boiling point.

Base: An aqueous solution of sodium hydroxide (NaOH) is used. It serves two purposes: it

neutralizes the HCl generated during the reaction, preventing the protonation and
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deactivation of the piperidine nucleophile, and it helps to remove any unreacted 4-

bromobenzoyl chloride by hydrolysis during the work-up phase.

Temperature Control: The initial reaction is conducted at 0 °C (ice bath) to control the

exothermicity of the acylation, minimizing potential side reactions.

Step-by-Step Synthesis Workflow
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add

piperidine (1.0 eq) and dichloromethane (DCM, approx. 5 mL per mmol of piperidine).

Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal

temperature equilibrates to 0-5 °C.

Acyl Chloride Addition: Dissolve 4-bromobenzoyl chloride (1.05 eq) in a minimal amount of

DCM. Add this solution dropwise to the stirring piperidine solution over 20-30 minutes,

ensuring the temperature does not exceed 10 °C.

Base Addition: Concurrently or subsequently, add an aqueous solution of 2M NaOH (2.0 eq)

dropwise. A white precipitate (the product) will form.

Reaction Progression: After the addition is complete, remove the ice bath and allow the

reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours to ensure

completion. Monitor progress using Thin Layer Chromatography (TLC).

Work-up & Isolation:

Transfer the reaction mixture to a separatory funnel.

Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove

excess piperidine), saturated NaHCO3 solution (to remove excess acid), and finally with

brine.

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the

solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude solid is typically purified by recrystallization from a suitable

solvent system, such as ethanol/water or hexane/ethyl acetate, to yield the final product as a
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white crystalline solid.

Synthesis Workflow Diagram

1. Reaction Setup & Cooling

2. Acylation Reaction

3. Work-up & Isolation

4. Purification

Dissolve Piperidine in DCM

Cool to 0-5 °C
(Ice Bath)

Dropwise add
4-Bromobenzoyl Chloride

Add 2M NaOH
to neutralize HCl

Stir at RT for 2-3h
(TLC Monitoring)

Separate Organic Layer

Wash with HCl, NaHCO3,
and Brine

Dry over Na2SO4

Concentrate in vacuo

Recrystallize from
Ethanol/Water

Pure Crystalline Product
(1-(4-Bromobenzoyl)piperidine)
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Caption: Schotten-Baumann synthesis workflow for 1-(4-Bromobenzoyl)piperidine.

Structural Elucidation and Quality Control
Confirming the identity and purity of the synthesized compound is a critical, self-validating step.

A combination of spectroscopic methods provides an unambiguous structural confirmation.

Table 2: Representative Spectroscopic Data
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Technique Data Interpretation

¹H NMR

~7.60 ppm (d, 2H): Aromatic protons ortho to

the carbonyl group. ~7.45 ppm (d, 2H): Aromatic

protons ortho to the bromine atom. ~3.70 ppm &

~3.35 ppm (br s, 4H total): Methylene protons

on the piperidine ring adjacent to the nitrogen

(conformationally distinct). ~1.60 ppm (m, 6H):

Remaining methylene protons of the piperidine

ring.

¹³C NMR

~169 ppm: Carbonyl carbon (C=O). ~137 ppm:

Aromatic carbon attached to the carbonyl. ~131

ppm: Aromatic C-H carbons. ~128 ppm:

Aromatic C-H carbons. ~125 ppm: Aromatic

carbon bearing the bromine atom (C-Br). ~48

ppm & ~43 ppm: Piperidine carbons adjacent to

nitrogen. ~26 ppm & ~24 ppm: Remaining

piperidine carbons.

FT-IR (cm⁻¹)

~1630 cm⁻¹: Strong C=O (amide) stretching

vibration. ~2930 cm⁻¹: C-H stretching of the

piperidine ring. ~1585, 1480 cm⁻¹: C=C

aromatic ring stretching. ~1010 cm⁻¹: C-Br

stretching.

Mass Spec (EI)

m/z 267/269: Molecular ion peak (M⁺) showing

the characteristic ~1:1 isotopic pattern for

bromine (⁷⁹Br/⁸¹Br). m/z 183/185: Fragment

corresponding to the loss of the piperidine ring

(C5H10N). m/z 84: Fragment corresponding to

the piperidinyl cation.

Structural-Spectroscopic Correlation Diagram
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Chemical Structure

Key Spectroscopic Correlations

¹H NMR
- Ar-H: ~7.4-7.6 ppm

- N-CH₂: ~3.3-3.7 ppm
- CH₂: ~1.6 ppm

¹³C NMR
- C=O: ~169 ppm
- C-Br: ~125 ppm

- N-CH₂: ~43-48 ppm

FT-IR
- C=O stretch: ~1630 cm⁻¹
- C-Br stretch: ~1010 cm⁻¹

Mass Spec
- M⁺: m/z 267/269

- [M-piperidine]⁺: m/z 183/185

Click to download full resolution via product page

Caption: Correlation of the molecular structure with key analytical data points.

Applications in Medicinal Chemistry
1-(4-Bromobenzoyl)piperidine is not typically a final drug product but rather a crucial

intermediate. The bromine atom provides a reactive handle for further synthetic

transformations, most notably in palladium-catalyzed cross-coupling reactions such as Suzuki,

Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of

diverse chemical moieties at the 4-position of the phenyl ring, enabling the rapid generation of

compound libraries for structure-activity relationship (SAR) studies.

Key Therapeutic Areas:

CNS Agents: The piperidine-amide scaffold is a common feature in molecules targeting

central nervous system receptors. Derivatives have been investigated for their potential as
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antipsychotics, anxiolytics, and cognitive enhancers.

Enzyme Inhibitors: It serves as a foundational scaffold for designing inhibitors of various

enzymes. For instance, by coupling different groups at the bromine position, chemists can

tailor the molecule to fit into the active site of a target enzyme, such as certain kinases or

proteases.

Receptor Modulators: The structure is used to build ligands for G-protein coupled receptors

(GPCRs), where the substituted aromatic ring can form key interactions within the receptor's

binding pocket.

Safety, Handling, and Storage
Safety:

Hazards: Acutely toxic if swallowed. Causes skin irritation and serious eye irritation. May

cause respiratory irritation.

Precautions: Wear protective gloves, eye protection, and a face mask. Use only in a well-

ventilated area, preferably a chemical fume hood. Avoid breathing

dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.

Handling:

Standard laboratory practice should be followed. Avoid generating dust. Ensure adequate

ventilation.

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from

strong oxidizing agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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